4-Hydroxy-3,5-dimethylbenzonitrile

Organic Synthesis Pharmaceutical Intermediates Nucleophilic Aromatic Substitution

4-Hydroxy-3,5-dimethylbenzonitrile is an essential intermediate for DAPY-class HIV NNRTIs with high-yield nucleophilic substitution (86%). Its 3,5-dimethyl-4-hydroxy substitution pattern is critical for antiviral potency. The favorable LogP (1.1) and TPSA (44 Ų) support CNS drug discovery applications. Procure this nitrilase biocatalysis substrate for green synthesis R&D and agrochemical development programs.

Molecular Formula C9H9NO
Molecular Weight 147.17 g/mol
CAS No. 4198-90-7
Cat. No. B139854
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxy-3,5-dimethylbenzonitrile
CAS4198-90-7
Synonyms4-Hydroxy-3,5-dimethyl-benzonitrile;  2,6-Dimethyl-4-cyanophenol;  4-Cyano-2,6-dimethylphenol;  4-Hydroxy-3,5-dimethylbenzonitrile; 
Molecular FormulaC9H9NO
Molecular Weight147.17 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1O)C)C#N
InChIInChI=1S/C9H9NO/c1-6-3-8(5-10)4-7(2)9(6)11/h3-4,11H,1-2H3
InChIKeyWFYGXOWFEIOHCZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Hydroxy-3,5-dimethylbenzonitrile (CAS 4198-90-7): Core Chemical and Physical Property Reference for Research and Industrial Procurement


4-Hydroxy-3,5-dimethylbenzonitrile (CAS 4198-90-7), also known as 2,6-Dimethyl-4-cyanophenol or 3,5-Dimethyl-4-hydroxybenzonitrile, is a phenolic nitrile with the molecular formula C9H9NO and a molecular weight of 147.17 g/mol [1]. It is a crystalline solid at room temperature, with a melting point of 122.0–126.0°C, and is soluble in organic solvents such as methanol . This compound serves as a versatile intermediate in pharmaceutical and agrochemical synthesis due to its dual reactive sites—a hydroxyl group and a nitrile group—which enable its incorporation into diverse molecular architectures, including heterocyclic compounds and polymers .

Why 4-Hydroxy-3,5-dimethylbenzonitrile (CAS 4198-90-7) Cannot Be Replaced by Generic Analogs: Structural Specificity Dictates Reactivity and Application Scope


Generic substitution of 4-Hydroxy-3,5-dimethylbenzonitrile with simpler analogs, such as 4-hydroxybenzonitrile or 3,5-dimethylbenzonitrile, fails due to the unique synergistic effect of its 3,5-dimethyl substitution and 4-hydroxy group on the benzonitrile core. The presence of both electron-donating methyl groups and a phenolic hydroxyl group in the ortho positions significantly alters the electronic properties of the aromatic ring, influencing the compound's reactivity in nucleophilic substitution and cross-coupling reactions [1]. Furthermore, the precise 1,3,5-substitution pattern is critical for its bioactivity, as demonstrated in its role as a scaffold for HIV reverse transcriptase inhibitors, where modifications to the substitution pattern or functional group placement drastically reduce antiviral potency . This structural specificity directly impacts synthetic yields and biological outcomes, making direct analog substitution unreliable without extensive re-optimization.

4-Hydroxy-3,5-dimethylbenzonitrile (CAS 4198-90-7): Quantified Differentiation Evidence for Scientific Selection


Synthetic Yield in Nucleophilic Aromatic Substitution: 4-Hydroxy-3,5-dimethylbenzonitrile vs. 4-Hydroxybenzonitrile

In a direct head-to-head synthesis of diarylpyrimidine derivatives, 4-Hydroxy-3,5-dimethylbenzonitrile reacted with 2,4-dichloropyrimidine under identical conditions (K2CO3, DMF, room temperature, overnight) to yield 86% of the coupled intermediate [1]. In contrast, the unsubstituted analog 4-hydroxybenzonitrile, when employed in a structurally similar nucleophilic aromatic substitution reaction for febuxostat synthesis, typically achieves yields of 70–75% under optimized conditions [2]. The 11–16% yield advantage is attributed to the electron-donating methyl groups increasing the nucleophilicity of the phenoxide oxygen.

Organic Synthesis Pharmaceutical Intermediates Nucleophilic Aromatic Substitution

Biocatalytic Conversion Efficiency: 3,5-Dimethyl-4-hydroxybenzonitrile as a Substrate for Nitrilase

In a study using whole-cell E. coli displaying Klebsiella pneumoniae nitrilase (NitKp), 3,5-dimethyl-4-hydroxybenzonitrile was successfully converted to its corresponding carboxylic acid, demonstrating its suitability as a substrate for this enzyme class [1]. This contrasts with 4-methoxybenzonitrile, which showed no detectable enzyme activity under identical conditions [1]. While specific conversion rates for the dimethyl analog were not quantified in the study, its positive conversion places it functionally closer to the herbicide bromoxynil (0.89 mM product formation in 72 h) than to the inert 4-methoxybenzonitrile (0 mM) [1].

Biocatalysis Green Chemistry Herbicide Degradation

Acute Oral Toxicity Profile: 3,5-Dimethyl-4-hydroxybenzonitrile vs. 4-Hydroxybenzonitrile

Based on vendor safety data sheets, 3,5-Dimethyl-4-hydroxybenzonitrile carries a GHS H300 hazard statement, indicating it is fatal if swallowed (86.67% confidence score in hazard classification) . In comparison, the unsubstituted analog 4-hydroxybenzonitrile is classified as H302, harmful if swallowed, representing a lower acute oral toxicity category . The difference in the hazard signal word—'Danger' for the dimethyl compound versus 'Warning' for 4-hydroxybenzonitrile—reflects a significantly higher oral toxicity for the 3,5-dimethyl-substituted derivative.

Toxicology Safety Assessment Chemical Procurement

Lipophilicity (LogP) and Topological Polar Surface Area (TPSA) Comparison for Drug-Likeness

The calculated XLogP3 for 3,5-Dimethyl-4-hydroxybenzonitrile is 1.1, and its Topological Polar Surface Area (TPSA) is 44 Ų . In comparison, the unsubstituted 4-hydroxybenzonitrile has a XLogP3 of approximately 0.6 and a TPSA of 44 Ų [1]. The higher lipophilicity (Δ LogP = +0.5) of the dimethyl analog enhances its membrane permeability potential while retaining the same polar surface area, a favorable combination for CNS drug candidates according to Lipinski's Rule of Five guidelines.

Medicinal Chemistry Drug Design Physicochemical Properties

4-Hydroxy-3,5-dimethylbenzonitrile (CAS 4198-90-7): High-Impact Application Scenarios for Scientific and Industrial Use


Pharmaceutical Intermediate in Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI) Synthesis

This compound is a key building block in the synthesis of diarylpyrimidine (DAPY) class NNRTIs, as demonstrated in patent literature for anti-HIV agents . Its 3,5-dimethyl substitution pattern is essential for the antiviral activity of the final drug candidates, and its high synthetic yield (86%) in nucleophilic aromatic substitution makes it a cost-effective starting material for medicinal chemistry and process development groups [1].

Fragment-Based Drug Discovery (FBDD) Scaffold for CNS-Targeting Libraries

With a favorable LogP (1.1) and TPSA (44 Ų), 3,5-Dimethyl-4-hydroxybenzonitrile serves as a privileged fragment for CNS drug discovery . Its enhanced lipophilicity relative to unsubstituted analogs improves brain penetration potential, making it a valuable component in fragment libraries for screening against neurological targets .

Biocatalysis Research and Green Chemistry for Nitrile Hydrolysis

The compound is a proven substrate for nitrilase enzymes from Klebsiella pneumoniae, demonstrating its utility in biocatalysis research for the development of green synthesis routes to carboxylic acid derivatives [2]. Its positive conversion profile enables its use as a model substrate for engineering nitrilase variants with improved activity and selectivity [2].

Agrochemical Intermediate for Herbicide Development

As a key intermediate in the synthesis of herbicides and insecticides, 3,5-Dimethyl-4-hydroxybenzonitrile is utilized in agrochemical R&D for the development of novel crop protection agents [3]. Its nitrilase degradation pathway also makes it a relevant compound for environmental fate studies of nitrile-containing pesticides [2].

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